molecular formula C49H78O19 B595502 Asperosaponin IV CAS No. 126778-93-6

Asperosaponin IV

カタログ番号 B595502
CAS番号: 126778-93-6
分子量: 971.144
InChIキー: PTXSSSQCWMXORJ-BDZWXYPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asperosaponin VI (ASP VI) is an active ingredient of Dipsacus asperoides, a traditional Chinese medicine . It has a wide range of biological and pharmacological activities . It has shown potential as an antidepressant and has beneficial effects on metabolic diseases such as bone loss, obesity, and atherosclerosis .


Synthesis Analysis

The biosynthesis of Asperosaponin VI in Dipsacus asperoides involves several pathways. Transcriptome analysis revealed that α-linolenic acid metabolism, jasmonic acid (JA) biosynthesis, JA signal transduction, sesquiterpenoid and triterpenoid biosynthesis, and terpenoid backbone biosynthesis were prominently enriched . The concentration of JA gradually increased, and genes involved in α-linolenic acid metabolism, JA biosynthesis, and triterpenoid biosynthesis were up-regulated during root development .


Molecular Structure Analysis

Asperosaponin VI can spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization . This self-assembly mechanism of ASP VI in the gastrointestinal environment was elucidated using molecular dynamics simulation .


Chemical Reactions Analysis

The formation of dynamic self-assembled nanomicelles of ASP VI in vivo was observed. Furthermore, it was found that NaTc-DOPC-VI-SAN significantly enhanced the Cmax and AUC0-t of ASP VI in vivo .


Physical And Chemical Properties Analysis

Asperosaponin VI could form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization . This promoted the gastrointestinal absorption and permeability of ASP VI and increased its exposure in vivo, thus improving the biopharmacological characteristics of ASP VI .

科学的研究の応用

  • Cardioprotection : A study by Jiang et al. (2012) investigated the cardioprotective effects of Asperosaponin X, a compound related to Asperosaponin IV, on myocardial ischemia and reperfusion injury. The study found that Asperosaponin X significantly reduced myocardial damage, suggesting a protective role in heart-related conditions through blocking inflammatory cascades via the HMGB1-dependent NF-κB signaling pathway (Jiang et al., 2012).

  • Osteogenesis : Ke et al. (2016) showed that Asperosaponin VI, another variant, promotes osteogenic differentiation in bone marrow stromal cells. This effect is mediated through the PI3K/AKT signaling pathway, indicating its potential utility in treating osteoporosis or aiding in bone regeneration (Ke et al., 2016).

  • Neuroprotection : Li et al. (2010) found that Asperosaponin VI offers significant protection against acute myocardial infarction in rats. This neuroprotective effect was attributed to its antioxidant properties and ability to prevent mitochondrial damage (Li et al., 2010).

  • Wound Healing : Wang et al. (2017) demonstrated that Asperosaponin VI promotes angiogenesis and accelerates wound healing. This is achieved by up-regulating the HIF-1α/VEGF signaling pathway, making it a potential therapeutic agent for wound healing applications (Wang et al., 2017).

  • Intervertebral Disc Degeneration : Niu et al. (2021) explored the role of Asperosaponin VI in promoting the differentiation of human mesenchymal stem cells into nucleus pulposus-like cells, suggesting its potential use in treating intervertebral disc degeneration (Niu et al., 2021).

  • Antidepressant Effects : Jiang et al. (2021) found that Asperosaponin VI ameliorates depressive-like behaviors in mice. The study indicates its potential as an antidepressant, possibly by inducing a neuroprotective microglial phenotype via the PPAR-γ pathway (Jiang et al., 2021).

  • Chronic Myocardial Infarction : Li et al. (2012) studied the effects of Asperosaponin VI on chronic myocardial infarction in rats. The compound improved cardiac function and reduced myocardial fibrosis, suggesting its utility in heart disease treatment (Li et al., 2012).

作用機序

Asperosaponin VI has been found to ameliorate depression-like behaviors in mice exposed to chronic mild stress (CMS). This was associated with a switch of hippocampal microglia from a pro-inflammatory to neuroprotective phenotype . It also played an important role in adjusting the balance of bone metabolism by influencing specific flora such as Clostridium and its metabolites to regulate the 5-hydroxytryptophan pathway .

Safety and Hazards

According to the Safety Data Sheet, Asperosaponin VI is not classified according to the Globally Harmonized System (GHS). It does not require any special measures for handling and does not pose any special hazards .

特性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-5-acetyloxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H78O19/c1-23(52)64-27-20-63-41(37(58)34(27)55)67-31-11-12-45(4)29(46(31,5)22-51)10-13-48(7)30(45)9-8-24-25-18-44(2,3)14-16-49(25,17-15-47(24,48)6)43(61)68-42-39(60)36(57)33(54)28(66-42)21-62-40-38(59)35(56)32(53)26(19-50)65-40/h8,25-42,50-51,53-60H,9-22H2,1-7H3/t25-,26+,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,45-,46-,47+,48+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXSSSQCWMXORJ-BDZWXYPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1O)O)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。